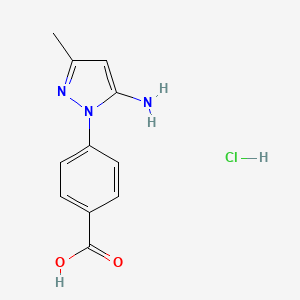

4-(5-Amino-3-methyl-pyrazol-1-YL)-benzoic acid hydrochloride

Description

4-(5-Amino-3-methyl-pyrazol-1-YL)-benzoic acid hydrochloride is a pyrazole-substituted benzoic acid derivative with a hydrochloride salt. This compound combines a benzoic acid backbone with a substituted pyrazole ring (5-amino-3-methyl), which confers unique physicochemical properties. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. It is commercially available for research and development purposes, as noted in chemical catalogs like CymitQuimica .

Properties

IUPAC Name |

4-(5-amino-3-methylpyrazol-1-yl)benzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2.ClH/c1-7-6-10(12)14(13-7)9-4-2-8(3-5-9)11(15)16;/h2-6H,12H2,1H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFDSGCFWSUCJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=CC=C(C=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-3-methyl-pyrazol-1-YL)-benzoic acid hydrochloride typically involves the formation of the pyrazole ring followed by its functionalization. One common method includes the reaction of 3-methyl-1H-pyrazole-5-amine with 4-carboxybenzaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol, with heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-3-methyl-pyrazol-1-YL)-benzoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Halogenating agents or organometallic reagents can be employed for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives of the compound.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity

- Recent studies have shown that pyrazole derivatives, including 4-(5-amino-3-methyl-pyrazol-1-YL)-benzoic acid hydrochloride, exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

- A detailed study indicated that the compound can induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways, making it a candidate for further development as an anticancer agent.

-

Anti-inflammatory Properties

- The compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in treating inflammatory diseases .

- Case studies highlight the efficacy of similar pyrazole derivatives in reducing inflammation in models of arthritis and neuroinflammation.

- Neuroprotective Effects

Biological Research

-

Enzyme Inhibition

- The compound acts as an inhibitor for various enzymes involved in metabolic pathways. Its structural features allow it to interact with active sites of target enzymes, providing insights into drug design for metabolic disorders.

- Studies have demonstrated that modifications to the pyrazole ring can enhance selectivity and potency against specific enzyme targets.

- Antimicrobial Activity

Industrial Applications

- Synthesis of Advanced Materials

- The stable aromatic structure of this compound makes it suitable for developing new materials such as polymers and dyes. Its functional groups can be utilized to create derivatives with tailored properties for specific industrial applications.

- Pharmaceutical Formulations

- As a hydrochloride salt, the compound exhibits enhanced solubility, making it an ideal candidate for pharmaceutical formulations aimed at improving bioavailability.

Mechanism of Action

The mechanism of action of 4-(5-Amino-3-methyl-pyrazol-1-YL)-benzoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of benzoic acid derivatives with heterocyclic substitutions. Below is a comparison with key analogues:

Key Observations:

- Hydrogen Bonding: The amino group (-NH₂) on the pyrazole ring enables robust hydrogen-bonding networks, critical for crystal packing and stability. Graph set analysis (as per Etter’s formalism) would classify these interactions as D (donor) and A (acceptor) motifs .

- Solubility: The hydrochloride salt increases aqueous solubility compared to non-ionic analogues like 4-(1-methylethoxy)-phenol.

Crystallographic and Computational Insights

Computational modeling predicts that the pyrazole ring’s planarity and benzoic acid’s carboxyl group favor π-π stacking and ionic interactions, respectively.

Pharmacological and Industrial Relevance

- Pharmaceutical Potential: The amino-pyrazole moiety is common in kinase inhibitors (e.g., anti-cancer agents), though this compound’s specific activity remains unstudied.

- Industrial Use : Unlike halogenated derivatives (e.g., bromomethyl compounds), this molecule is less likely to act as an intermediate in cross-coupling reactions.

Biological Activity

4-(5-Amino-3-methyl-pyrazol-1-YL)-benzoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including case studies and data tables.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an amino group and a methyl group, linked to a benzoic acid moiety . These structural characteristics contribute to its biological interactions.

- Chemical Formula: CHNO·HCl

- CAS Number: 303766-96-3

The biological activity of this compound is largely attributed to its ability to interact with biological molecules through:

- Hydrogen Bonding: The amino group can form hydrogen bonds with various biomolecules.

- π-π Interactions: The pyrazole ring can engage in π-π stacking interactions, influencing enzyme or receptor activity .

Anti-inflammatory Activity

Research has indicated that this compound exhibits notable anti-inflammatory properties. In vitro studies demonstrated its ability to reduce inflammation in glial cells, specifically by inhibiting LPS-induced activation in BV-2 cells. Additionally, it showed protective effects against glutamate-induced oxidative neurotoxicity in HT-22 cells .

Anticancer Activity

This compound has been evaluated for its anticancer potential. In vitro assays revealed that it inhibited the proliferation of various cancer cell lines, including:

| Cell Line | IC (μM) |

|---|---|

| MDA-MB-231 (breast cancer) | 2.43 - 7.84 |

| HepG2 (liver cancer) | 4.98 - 14.65 |

These results indicate that the compound may serve as a lead structure for developing new anticancer agents .

Antioxidant Properties

The compound has also been assessed for its antioxidant capabilities. Studies suggest that it possesses significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

Case Studies

-

In Vivo Anti-inflammatory Study:

A study conducted on mice injected with LPS demonstrated that treatment with this compound significantly reduced microglial activation and astrocyte proliferation, suggesting potential therapeutic applications for neuroinflammatory conditions . -

Anticancer Evaluation:

In another study focusing on breast cancer, the compound was shown to selectively inhibit the growth of MDA-MB-231 cells while exhibiting lower toxicity towards normal fibroblasts, highlighting its potential for targeted cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(5-amino-3-methyl-pyrazol-1-YL)-benzoic acid hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via multi-step reactions involving condensation of pyrazole precursors with benzoic acid derivatives. For example, pyrazole rings can be functionalized via nucleophilic substitution or coupling reactions (e.g., using DMF or dichloromethane as solvents and palladium catalysts for cross-coupling). Acidic conditions (e.g., HCl) are typically employed for hydrochlorination .

- Key Variables : Temperature control (reflux vs. room temperature), solvent polarity, and catalyst selection (e.g., Pd/Cu salts) critically affect reaction efficiency. Impurities often arise from incomplete cyclization or side reactions during pyrazole ring formation .

Q. How can researchers characterize the purity and structural identity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : and NMR confirm the presence of the pyrazole ring (δ 6.5–7.5 ppm for aromatic protons) and benzoic acid moiety (δ 12–13 ppm for COOH in free acid form).

- HPLC-MS : Quantify purity (>98% typically required for biological assays) and detect trace impurities (e.g., unreacted precursors or degradation products) .

- Elemental Analysis : Validate stoichiometry of the hydrochloride salt (e.g., Cl content) .

Q. What are the solubility properties of this compound in common laboratory solvents?

- Methodology : Solubility is assessed via gravimetric analysis or UV-Vis spectroscopy. The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and acidic aqueous buffers (pH < 3 due to protonation of the amino group) .

- Practical Note : Pre-dissolution in DMSO (10–50 mM stock solutions) is recommended for biological assays to avoid precipitation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize side products like regioisomers or unreacted intermediates?

- Strategies :

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity during pyrazole ring formation .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield the amino functionality during coupling reactions, followed by acidic deprotection .

- Chromatographic Monitoring : TLC or HPLC tracks reaction progress to isolate intermediates before side reactions occur .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., inconsistent IC values in enzyme inhibition assays)?

- Root Causes : Variability may stem from differences in assay conditions (e.g., buffer pH, ionic strength) or compound stability. For example, the hydrochloride salt’s hygroscopicity can alter effective concentrations if not stored desiccated .

- Solutions :

- Standardized Protocols : Use validated assays (e.g., FRET-based enzymatic assays with controls for salt interference).

- Stability Studies : Monitor compound degradation under assay conditions via LC-MS .

Q. How can computational modeling guide the design of derivatives with enhanced target binding affinity?

- Methods :

- Molecular Docking : Identify key interactions between the pyrazole ring and target active sites (e.g., hydrogen bonding with the amino group or π-π stacking with benzoic acid).

- QSAR Analysis : Correlate substituent effects (e.g., methyl group position) with activity data to prioritize synthetic targets .

Q. What strategies mitigate cytotoxicity in cell-based studies while retaining therapeutic efficacy?

- Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.